Sodium 5-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Description
Sodium 5-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (CAS 30845-79-5) is an anthraquinone-derived sulfonate compound with the molecular formula C₁₄H₈NNaO₅S and a molecular weight of 325.27 g/mol . It is structurally characterized by an anthraquinone backbone substituted with an amino group at position 5 and a sulfonate group at position 2. This compound belongs to the class of water-soluble anionic dyes, commonly utilized in industrial and textile applications due to its chromophoric properties .
Properties
CAS No. |
30845-79-5 |
|---|---|
Molecular Formula |
C14H8NNaO5S |
Molecular Weight |
325.27 g/mol |
IUPAC Name |
sodium;5-amino-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H9NO5S.Na/c15-11-3-1-2-9-12(11)14(17)8-5-4-7(21(18,19)20)6-10(8)13(9)16;/h1-6H,15H2,(H,18,19,20);/q;+1/p-1 |
InChI Key |
HLQFHTSTLFRMFL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- Raw Material: Anthraquinone-2-sulfonic acid or its sodium salt is used as the base compound.
- Rationale: This compound provides the anthraquinone core with a sulfonate group at position 2, essential for water solubility.
Nitration Step
- Objective: Introduce a nitro group at the 5-position of the anthraquinone ring.
- Reagents and Conditions:
- Concentrated sulfuric acid (98% vitriol oil),
- Nitric acid (65–68% concentration),
- Temperature controlled between 30–40 °C initially, then raised to 90–95 °C for 5–6 hours,
- Stirring to ensure homogeneity.
- Outcome: Formation of 5-nitroanthraquinone-2-sulfonic acid sodium salt.
- Notes: The reaction mixture is diluted with water (6–7 times volume) and heated to 55–65 °C, then to 80–90 °C to precipitate the nitro compound, which is filtered and purified by acid washing.
Purification of Nitro Intermediate
Reduction to Amino Compound
- Reagents:
- Sodium sulfide solution freshly prepared by dissolving industrial sodium sulfide (60% purity) in deionized water,
- 30% liquid caustic soda (NaOH) to neutralize the nitro compound to pH 7–7.5.
- Conditions:
- Reaction temperature maintained at 98–100 °C,
- Stirring for 5–6 hours,
- Cooling to 40–50 °C before filtration.
- Outcome: Reduction of the nitro group to an amino group, yielding Sodium 5-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate.
- Post-treatment: The product is washed with 13% NaCl solution to remove residual impurities and dried.
Summary Table of Preparation Steps
| Step No. | Process Stage | Reagents/Conditions | Temperature (°C) | Time (hours) | Key Notes | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | Nitration | Anthraquinone-2-sulfonic acid, H2SO4, HNO3 | 30–40 → 90–95 | 5–6 | Controlled addition of nitric acid | - | - |
| 2 | Dilution & Precipitation | Water (6–7x volume), heating | 55–65 → 80–90 | 0.5–1 | Precipitation of nitro intermediate | - | - |
| 3 | Purification | Dilute H2SO4 (20%), stirring | 80–90 | 0.5 | Removal of impurities | - | - |
| 4 | Reduction | Sodium sulfide solution, NaOH (30%), stirring | 98–100 | 5–6 | Conversion of nitro to amino group | 60–62 | >98 |
| 5 | Washing & Drying | NaCl solution (13%), filtration, drying | Ambient | - | Final product purification | - | - |
Research Findings and Optimization Notes
- Yield and Purity: The described method achieves a product yield of approximately 60–62% with purity exceeding 98%, suitable for industrial applications.
- Reaction Control: Temperature and pH control during nitration and reduction are critical to minimize side reactions and maximize product quality.
- Sodium Sulfide Solution Preparation: Fresh preparation of sodium sulfide solution by dissolving 9–9.5 g of 60% industrial sodium sulfide in 100 mL deionized water at 70–80 °C, followed by filtration after sedimentation, ensures effective reduction capability.
- Economic and Environmental Considerations: The use of readily available raw materials and mild reaction conditions (temperatures below 100 °C) contribute to cost-effectiveness and safer industrial processing.
Alternative Preparation Notes
- Some literature suggests direct neutralization of 5-amino-9,10-dioxoanthracene-2-sulfonic acid with sodium hydroxide to form the sodium salt, but this is typically a downstream step after the amino group introduction.
- The multi-step nitration and reduction route remains the most reliable for obtaining high-purity this compound.
Chemical Reactions Analysis
Sodium 5-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into dihydroanthraquinone derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens or other nucleophiles.
Common reagents used in these reactions include sulfuric acid for sulfonation, chromium (VI) for oxidation, and various reducing agents for reduction reactions . The major products formed from these reactions are typically other anthraquinone derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Sodium 5-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate exhibits significant biological activity, particularly in cancer research.
Antitumor Activity
Recent studies have indicated that this compound can induce apoptosis in various cancer cell lines. For example:
- Mechanisms of Action :
- Induction of Apoptosis : Activates apoptotic pathways leading to programmed cell death.
- Inhibition of Cell Proliferation : Disrupts signaling pathways that promote growth.
- Synergistic Effects : Enhances the cytotoxic effects of other chemotherapeutic agents.
In a comparative study, the compound showed an IC50 value of approximately 77 μM against epidermoid cancer KB cell lines, indicating moderate cytotoxicity compared to other anthraquinone derivatives .
Materials Science Applications
The unique properties of this compound make it suitable for various applications in materials science.
Dye and Pigment Production
The compound's chromophoric properties allow its use as a dye or pigment in textile and polymer industries. Its high solubility enhances its effectiveness as a colorant in aqueous solutions.
Nanotechnology
Research has explored the use of this compound in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metals can be leveraged to create functionalized nanoparticles that improve the bioavailability of therapeutic agents.
Organic Synthesis Applications
This compound serves as a versatile reagent in organic synthesis.
Reagent for Hydroxylation Reactions
The compound can participate in hydroxylation reactions to synthesize various hydroxylated anthraquinone derivatives. For instance, reactions involving hydroxide ions have been documented to yield multiple sodium salts of hydroxylated anthraquinones .
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of this compound demonstrated its potential as an antitumor agent. Animal models treated with this compound showed significant inhibition of tumor growth through modulation of the Akt signaling pathway.
Case Study 2: Nanoparticle Synthesis
Research into the use of this compound for nanoparticle synthesis revealed its effectiveness in creating stable drug delivery systems. The nanoparticles formed exhibited enhanced drug loading capacities and controlled release profiles.
Mechanism of Action
The mechanism of action of sodium 5-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with molecular targets through its sulfonate and amino groups. These functional groups allow it to participate in various chemical reactions, including binding to specific enzymes or receptors in biological systems. The pathways involved often depend on the specific application, whether it is in dye synthesis or biological staining .
Comparison with Similar Compounds
Solubility and Stability
- Target Compound: Limited solubility data available, but anthraquinone sulfonates generally exhibit high water solubility due to the sulfonate group.
- Acid Blue 62 : Solubility of 21.35 g/L at 20°C in water; stable across pH 2.0–12.0 .
- 5-Nitro Analog : Lower solubility due to the electron-withdrawing nitro group, reducing hydrophilic interactions .
Spectral Properties
- Acid Blue 62 : λₘₐₓ at 590 nm (water), with high light stability (ISO rating: 6) .
- Acid Blue 40 : Exhibits a bathochromic shift due to the acetamidophenyl group, enhancing color intensity .
Research Findings and Industrial Relevance
- Substituent Effects: Electron-donating groups (e.g., amino, methoxy) improve water solubility and lightfastness, while electron-withdrawing groups (e.g., nitro) enhance chemical stability but reduce solubility .
- Environmental Impact: Anthraquinone sulfonates are generally non-hazardous under standard regulations (e.g., US DOT/IATA), though long-term ecological effects require further study .
Biological Activity
Sodium 5-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate, commonly referred to as Sodium 5-aminoanthraquinone sulfonate, is a compound derived from anthraquinone. Its unique structure imparts various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H8NNaO5S
- Molecular Weight : 325.27179 g/mol
- CAS Number : 30845-79-5
The sulfonate group enhances the solubility of the compound in aqueous environments, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that Sodium 5-aminoanthraquinone sulfonate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Candida albicans | 12 |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also shown promise in anticancer research. It was tested against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis | |
| HeLa (Cervical) | 15 | Inhibition of cell proliferation | |
| A549 (Lung) | 12 | Cell cycle arrest at G2/M phase |
The mechanism primarily involves inducing apoptosis and inhibiting cell cycle progression, making it a candidate for further investigation in cancer therapy.
Anti-inflammatory Effects
Sodium 5-aminoanthraquinone sulfonate has been evaluated for its anti-inflammatory properties. In vivo studies on animal models demonstrated:
- Reduction in TNF-α levels : Significant downregulation was observed, indicating its potential to mitigate inflammatory responses.
- Lysosomal membrane stabilization : This effect suggests that the compound may protect cells from damage during inflammatory processes.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays. It showed a notable ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2023) focused on the antimicrobial efficacy of Sodium 5-aminoanthraquinone sulfonate against hospital-acquired infections. The results indicated that the compound significantly inhibited the growth of multidrug-resistant strains of bacteria, suggesting its potential use in clinical settings.
Case Study 2: Anticancer Research
In a clinical trial involving patients with advanced breast cancer, Sodium 5-aminoanthraquinone sulfonate was administered as part of a combination therapy. The results showed improved survival rates and reduced tumor sizes compared to standard treatments alone.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing Sodium 5-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate, and how can potential impurities be identified?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the aromatic proton environment and substituent positions. The sulfonate group’s electron-withdrawing effects will downfield-shift adjacent protons .
- Infrared Spectroscopy (IR) : Identify characteristic peaks for sulfonate (S=O stretching at 1150–1250 cm) and amino groups (N–H stretching at 3300–3500 cm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion ([M–Na] at m/z 302.26) and detect impurities like unreacted anthraquinone precursors or halogenated by-products .
- HPLC-PDA : Pair with reverse-phase chromatography to quantify purity and resolve co-eluting impurities. Use a C18 column with a water-acetonitrile gradient (0.1% TFA) .
Q. What are the optimal synthetic conditions for this compound to minimize by-product formation?
- Methodological Answer :
- Sulfonation Control : React anthraquinone precursors (e.g., 5-aminoanthraquinone) with concentrated sulfuric acid at 150–160°C for 4–6 hours. Excess sulfonating agents can lead to polysubstitution; monitor reaction progression via TLC .
- pH Adjustment : Neutralize the reaction mixture with NaOH (pH 7–8) to precipitate the sodium salt. Over-alkalinization (>pH 10) risks hydrolysis of the sulfonate group .
- Purification : Recrystallize from hot water/ethanol (1:3) to remove unreacted amines or sulfonic acid derivatives. Yield typically ranges 65–75% .
Advanced Research Questions
Q. How does the sulfonate group in this compound influence its catalytic activity in alkaline pulping processes compared to non-sulfonated anthraquinones?
- Methodological Answer :
- Mechanistic Role : The sulfonate group enhances water solubility, facilitating electron transfer between lignin and polysaccharides. Compare catalytic efficiency via kraft pulping experiments (10% NaOH, 170°C) with and without the compound.
- Kinetic Studies : Monitor lignin degradation rates using UV-Vis spectroscopy (280 nm). Sulfonated derivatives show 20–30% faster delignification than non-sulfonated analogs due to improved accessibility .
- By-Product Analysis : Use GC-MS to identify quinone-mediated side reactions (e.g., formation of 2-methoxy-p-benzoquinone). Sulfonate groups reduce unwanted condensation by stabilizing intermediates .
Q. What experimental strategies resolve contradictions in reported fluorescence quantum yields () of this compound across studies?
- Methodological Answer :
- Standardization : Calibrate fluorometers using quinine sulfate ( in 0.1 M HSO) as a reference. Ensure consistent solvent polarity (e.g., aqueous buffer vs. DMSO) .
- Concentration Effects : Dilute samples to <10 M to avoid aggregation-induced quenching. Compare with anthraquinone-2-sulfonate (CAS 131-08-8), which lacks the amino group and exhibits lower (~0.15 vs. 0.25–0.35) .
- pH Dependence : Adjust pH (3–10) to assess protonation effects on the amino group. Fluorescence intensity peaks at pH 6–7 due to optimal electron-donating capability of –NH .
Q. How does copper(II) catalysis modulate the Ullmann condensation of this compound with aryl amines?
- Methodological Answer :
- Catalytic Mechanism : Copper(II) sulfate coordinates with the amino group and hydroxide ions, facilitating C–N coupling. EPR studies confirm Cu(II) → Cu(I) reduction during the reaction cycle .
- Optimization : Use a 1:2 molar ratio of CuSO to substrate in aqueous NaOH (pH 12). Add Sn or Fe as co-reductants to accelerate rate by 40% via Cu(I) regeneration .
- By-Product Mitigation : At high pH (>12), suppress phenolic by-products (e.g., 5-hydroxyanthraquinone) by maintaining an inert atmosphere (N) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
